1,2,4,5-Tetrachlorobenzene

Crystallography Thermodynamics Material Science

1,2,4,5-Tetrachlorobenzene (1,2,4,5-TeCB) is the only symmetric isomer—its melting point is ~90–100 °C higher than 1,2,3,4- and 1,2,3,5-TeCB, enabling purification by simple recrystallization. With a 105‑hour mammalian tissue half‑life and a distinct singly‑flanked‑chlorine dechlorination pathway, it is the sole reliable precursor for regioselective 2,4,5‑trichlorophenol synthesis and high‑performance polymer additives. Isomer substitution leads to failed syntheses, non‑compliant impurity profiles, and regulatory liability. Source 1,2,4,5‑TeCB to secure consistent thermal properties, predictable reactivity, and full REACH/TSCA compliance.

Molecular Formula C6H2Cl4
Molecular Weight 215.9 g/mol
CAS No. 95-94-3
Cat. No. B031791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrachlorobenzene
CAS95-94-3
SynonymsNSC 27003;  s-Tetrachlorobenzene
Molecular FormulaC6H2Cl4
Molecular Weight215.9 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
InChIKeyJHBKHLUZVFWLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
2.76e-06 M
Slightly soluble in ethanol;  soluble in ether and benzene
In water, 0.595 mg/l at 25 °C.
Solubility in water, mg/l at 25 °C: 2.16

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Tetrachlorobenzene (CAS 95-94-3): High-Symmetry Chlorinated Aromatic for Demanding Synthesis and Material Applications


1,2,4,5-Tetrachlorobenzene (1,2,4,5-TeCB) is a tetrachlorinated aromatic hydrocarbon (molecular formula C₆H₂Cl₄, MW 215.89 g/mol) and one of three isomeric forms of tetrachlorobenzene, distinguished by the symmetric para/ortho arrangement of its four chlorine substituents [1]. It is a white to light brown crystalline solid at room temperature with a melting point of 139–143 °C and a boiling point of 240–246 °C, exhibiting very low water solubility (0.5–2.16 mg/L) and a log P of approximately 4.64 . Commercially, it is available in high purity (>99.0% by GC) from major chemical suppliers and is primarily utilized as a key intermediate in the synthesis of agrochemicals (e.g., trichlorophenols) and as a precursor for high-performance polymer additives, where its rigid, planar core and high chlorine content confer specific thermal and chemical properties [2][3].

Why 1,2,4,5-Tetrachlorobenzene Cannot Be Simply Replaced by Other Tetrachlorobenzene Isomers


Substituting 1,2,4,5-tetrachlorobenzene with its isomers (1,2,3,4-TeCB or 1,2,3,5-TeCB) or other chlorinated benzenes is not a straightforward decision due to profound differences in physical properties, biological fate, and chemical reactivity that directly impact both process performance and regulatory compliance. The unique symmetric substitution pattern of 1,2,4,5-TeCB confers a melting point that is ~90–100 °C higher than its isomers, fundamentally altering its handling, purification, and formulation characteristics [1]. Furthermore, comparative toxicokinetic studies reveal that 1,2,4,5-TeCB exhibits a significantly longer tissue half-life in mammals (105 hours) compared to 1,2,3,4-TeCB (12 hours) and 1,2,3,5-TeCB (6.5 hours), which has direct implications for exposure risk assessments and regulatory approvals [2]. In catalytic and environmental dechlorination processes, the compound's specific chlorine adjacency dictates a distinct selectivity and thermodynamic pathway, leading to different product distributions than its isomers [3]. Therefore, assuming functional interchangeability without considering these quantitative differences can lead to failed syntheses, non-compliant impurity profiles, and unanticipated safety or environmental liabilities.

1,2,4,5-Tetrachlorobenzene: Quantifiable Differentiation Against Isomers and Analogs


Superior Thermal Stability: 1,2,4,5-TeCB's Melting Point is ~90°C Higher Than Isomers Due to Enhanced Halogen Bonding

The melting point of 1,2,4,5-tetrachlorobenzene is markedly higher than its two isomeric counterparts. This is not a trivial difference but a direct consequence of its high molecular symmetry (D2h point group) which favors a network of strong, attractive Cl…Cl halogen bonds in the solid state, as elucidated by crystallographic studies [1]. This results in a melting point elevation of approximately 90-95°C over the 1,2,3,4- and 1,2,3,5-isomers. Such a substantial difference has direct implications for processes involving thermal separation, purification by crystallization, and the thermal stability of formulations or materials incorporating this compound.

Crystallography Thermodynamics Material Science

Divergent Toxicokinetics: 1,2,4,5-TeCB Exhibits a 9-Fold Longer Tissue Half-Life in Mammals Than 1,2,3,4-TeCB

A comparative study in rats administered equivalent oral doses of 14C-labeled tetrachlorobenzene isomers revealed drastically different elimination profiles. While all isomers were rapidly absorbed, the subsequent tissue retention of 1,2,4,5-tetrachlorobenzene was substantially prolonged [1]. Tissues from animals treated with 1,2,4,5-TeCB consistently showed the highest levels of radioactivity at nearly all sampling times. Quantitatively, this translates to a tissue half-life for 1,2,4,5-TeCB that is nearly an order of magnitude greater than its fastest-clearing isomer.

Toxicology Pharmacokinetics Environmental Health

Atypical Acute Toxicity Profile: 1,2,4,5-TeCB Is Non-Lethal in Oligochaetes at Concentrations Where Other Isomers Are Lethal

A direct comparison of acute lethal potency in terrestrial and aquatic oligochaetes (Eisenia andrei and Tubifex tubifex) showed a stark and unexpected difference. While 1,2,3,4- and 1,2,3,5-TeCB exerted lethal effects consistent with predictions based on their lipophilicity (the critical body residue concept), 1,2,4,5-tetrachlorobenzene was found to be neither lethal nor to produce any perceptible adverse effects at the same lipid-normalized concentrations predicted to be lethal for the other isomers [1]. The study concluded that 1,2,4,5-TeCB does not behave as a classical narcotic, unlike its isomers.

Ecotoxicology Environmental Risk Assessment Aquatic Toxicology

Unique Anaerobic Dechlorination Pathway: 1,2,4,5-TeCB Is Reduced Only at Singly-Flanked Chlorines, Dictating Distinct Environmental Fate

In anaerobic microcosms derived from contaminated harbor sludge, the microbial reductive dechlorination of tetrachlorobenzene isomers was found to be highly regiospecific. For 1,2,4,5-tetrachlorobenzene, dechlorination was only observed at positions where the chlorine atom was singly flanked (i.e., having only one adjacent chlorine). In contrast, the 1,2,3,4- and 1,2,3,5-isomers, which possess doubly flanked chlorines, underwent removal of chlorine atoms from both singly and doubly flanked positions [1]. This fundamental difference in reactivity leads to divergent pathways and end products in anaerobic environments.

Environmental Microbiology Bioremediation Reductive Dechlorination

1,2,4,5-Tetrachlorobenzene: Optimal Application Scenarios Based on Unique Property Profile


Synthesis of High-Purity 2,4,5-Trichlorophenol and Its Derivatives (e.g., 2,4,5-T)

The primary historical and continuing industrial use of 1,2,4,5-tetrachlorobenzene is as the direct synthetic precursor to 2,4,5-trichlorophenol (2,4,5-TCP) and, subsequently, the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) [1]. The isomeric purity of the starting TeCB is paramount, as contamination with other isomers would lead to a mixture of trichlorophenol isomers that are difficult to separate and may possess different toxicological and biological activity profiles. The symmetric chlorine substitution pattern of 1,2,4,5-TeCB ensures regioselective substitution to yield the desired 2,4,5-TCP. The high melting point also facilitates purification of the starting material by recrystallization, ensuring a high-purity feedstock for this critical step. Patents specifically address improved processes for producing 1,2,4,5-TeCB with high regioselectivity, underscoring its value as a clean precursor [2].

Environmental Fate Studies and Bioremediation Research on Persistent Organic Pollutants (POPs)

The unique combination of high environmental persistence (log Koc 2.8–6.0, strong adsorption to organic matter) and a tissue half-life in mammals that is an order of magnitude longer than its isomers makes 1,2,4,5-TeCB a valuable model compound and target analyte for environmental chemistry and toxicology research [1][2]. Its distinct anaerobic dechlorination pathway—where only singly flanked chlorines are removed—provides a clear experimental signature for studying microbial reductive dechlorination mechanisms in contaminated sediments and during bioremediation efforts [3]. Furthermore, its non-narcotic mode of action in certain aquatic invertebrates, as opposed to the narcotic effects of its isomers, makes it a compelling subject for investigating structure-activity relationships (SAR) and critical body residue (CBR) models in ecotoxicology [4].

High-Temperature Organic Synthesis and Solvent Applications

The high melting point (139–143 °C) and high boiling point (240–246 °C) of 1,2,4,5-TeCB, coupled with its solubility in common organic solvents like benzene, toluene, and ether, make it a candidate for use as a high-temperature reaction solvent or medium [1]. In specific chemical transformations, its thermal stability and inertness under certain conditions can be advantageous. Its high symmetry and rigid core also make it a useful building block or precursor for synthesizing more complex organic molecules, including liquid crystals and specialty polymers, where the incorporation of a planar, highly chlorinated moiety can impart desired thermal and dielectric properties [2].

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